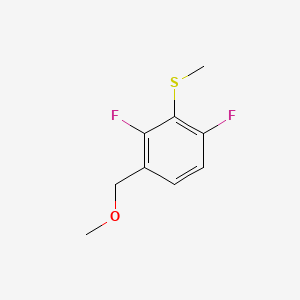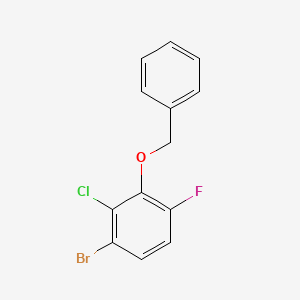
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of a benzyl ether group attached to a benzene ring that is substituted with bromine, chlorine, and fluorine atoms. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: Chlorine atoms can be introduced using chlorine gas (Cl2) or other chlorinating agents like sulfuryl chloride (SO2Cl2).
Fluorination: Fluorine atoms are often introduced using fluorinating agents such as hydrogen fluoride (HF) or elemental fluorine (F2).
Benzylation: The benzyl ether group can be introduced using benzyl chloride (C6H5CH2Cl) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The benzyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can convert it to a benzyl alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling: Palladium catalysts (Pd), boronic acids (R-B(OH)2)
Major Products Formed
Substitution: Derivatives with different functional groups (e.g., nitro, amino)
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol
Coupling: Biaryl compounds
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a building block in drug development, particularly in the synthesis of halogenated drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to molecular targets, influencing pathways involved in signal transduction, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene can be compared with other halogenated aromatic ethers:
2-(Benzyloxy)-4-bromo-3-chloro-1-iodobenzene: Similar structure but with iodine instead of fluorine, which may affect its reactivity and biological activity.
2-(Benzyloxy)-4-bromo-3-chloro-1-methylbenzene: Contains a methyl group instead of fluorine, leading to different chemical properties and applications.
2-(Benzyloxy)-4-bromo-3-chloro-1-nitrobenzene:
Eigenschaften
Molekularformel |
C13H9BrClFO |
|---|---|
Molekulargewicht |
315.56 g/mol |
IUPAC-Name |
1-bromo-2-chloro-4-fluoro-3-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9BrClFO/c14-10-6-7-11(16)13(12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
GFUCRRNZSPZWDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


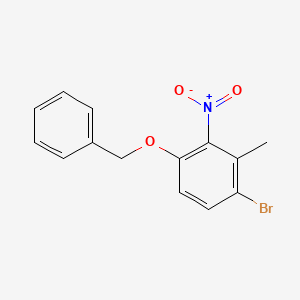
![2-[Acetamido(carboxymethyl)amino]acetic acid](/img/structure/B14763943.png)
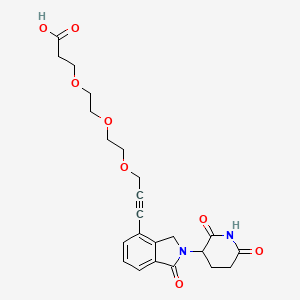

![N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide](/img/structure/B14763958.png)


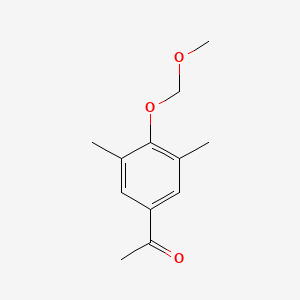

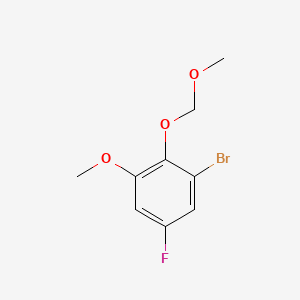
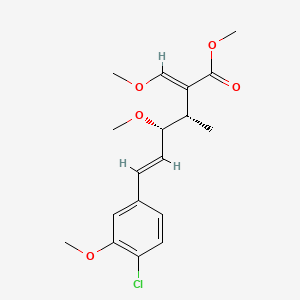

![[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate](/img/structure/B14763989.png)
